![molecular formula C17H16N2O4S B2803047 3-(1-(Benzofuran-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 2320683-57-4](/img/structure/B2803047.png)
3-(1-(Benzofuran-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
“3-(1-(Benzofuran-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a compound that contains a thiazolidine motif . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Scientific Research Applications
Biological Potential and Synthetic Development
The compound is closely related to the family of 1,3-thiazolidin-4-ones, which have shown significant pharmacological importance. These compounds, including glitazones (1,3-thiazolidine-2,4-diones), rhodanines (2-thioxo-1,3-thiazolidin-4-ones), and pseudothiohydantoins (2-imino-1,3-thiazolidin-4-ones), are found in commercial pharmaceuticals due to their potential activities against various diseases. The synthesis of these nuclei began in the mid-nineteenth century, with advanced methodologies developed for obtaining these compounds. Studies indicate a promising future in medicinal chemistry for these compounds, given their biological potential against different diseases (Santos, Jones Junior, & Silva, 2018).
Pharmacological Importance
2,4-Thiazolidinediones, structurally similar to the mentioned compound, are explored as PTP 1B inhibitors, highlighting their significant role in managing ailments like Type 2 Diabetes Mellitus (T2DM). These compounds' structural framework amendments optimize/design potential PTP 1B inhibitors, demonstrating the synthetic versatility and target-specific approach in medicinal chemistry (Verma, Yadav, & Thareja, 2019).
Antioxidant and Anti-inflammatory Applications
Recent studies have developed benzofused thiazole analogues, including the related chemical structure, for their antioxidant and anti-inflammatory properties. These compounds have been evaluated for their in vitro activities, showing potential as therapeutic agents for various ailments. The synthesis and pharmacological evaluation of these derivatives underscore their significance in discovering alternative medicinal agents with reduced side effects (Raut et al., 2020).
Future Directions
Mechanism of Action
Mode of Action
It is known that compounds with similar structures can interact with their targets in a variety of ways, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways . The specific interactions and changes resulting from this compound’s action require further investigation .
Pharmacokinetics
The physicochemical properties of the compound, such as size, charge, and lipophilicity, can influence its pharmacokinetic profile . These properties can affect the compound’s bioavailability, which is a critical factor in its pharmacological efficacy .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include pH, temperature, presence of other molecules, and cellular context. For instance, the compound’s efficacy can be affected by its permeability across cell membranes, which can be influenced by the compound’s physicochemical properties and the cellular environment .
properties
IUPAC Name |
3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-15-10-24-17(22)19(15)12-5-7-18(8-6-12)16(21)14-9-11-3-1-2-4-13(11)23-14/h1-4,9,12H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNFIGBYWJJALV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Benzofuran-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione |
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